Cas no 1330751-32-0 (3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline)

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is a halogenated heterocyclic compound featuring a partially hydrogenated quinoline core with bromo and chloro substituents at the 3- and 2-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The saturated ring system enhances stability while maintaining compatibility with cross-coupling and nucleophilic substitution reactions. Its well-defined regiochemistry allows for precise derivatization, facilitating the development of targeted bioactive molecules. The compound is typically supplied with high purity, ensuring reproducibility in downstream applications. Its utility in medicinal chemistry is underscored by its role in constructing complex scaffolds for drug discovery.
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline structure
1330751-32-0 structure
Product name:3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
CAS No:1330751-32-0
MF:C9H9BrClN
MW:246.531460523605
CID:6137372
PubChem ID:82622878

3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
    • 3-Bromo-2-chloro-5,6,7,8-tetrahydro-quinoline
    • Quinoline, 3-bromo-2-chloro-5,6,7,8-tetrahydro-
    • EN300-1915235
    • AKOS022935500
    • 1330751-32-0
    • CS-0271701
    • Inchi: 1S/C9H9BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2
    • InChI Key: NISGMEFDGVVOLL-UHFFFAOYSA-N
    • SMILES: N1C2=C(CCCC2)C=C(Br)C=1Cl

Computed Properties

  • Exact Mass: 244.96069g/mol
  • Monoisotopic Mass: 244.96069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.564±0.06 g/cm3(Predicted)
  • Boiling Point: 299.6±40.0 °C(Predicted)
  • pka: 0.69±0.20(Predicted)

3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1915235-0.05g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
0.05g
$864.0 2023-09-17
Enamine
EN300-1915235-0.5g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
0.5g
$987.0 2023-09-17
Enamine
EN300-1915235-10.0g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
10g
$4421.0 2023-06-02
Enamine
EN300-1915235-5g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
5g
$2981.0 2023-09-17
Enamine
EN300-1915235-10g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
10g
$4421.0 2023-09-17
eNovation Chemicals LLC
D517532-1g
3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0 95%
1g
$595 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342371-100mg
3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0 98%
100mg
¥19526.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342371-250mg
3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0 98%
250mg
¥23839.00 2024-08-09
Enamine
EN300-1915235-1.0g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
1g
$1029.0 2023-06-02
Enamine
EN300-1915235-5.0g
3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
1330751-32-0
5g
$2981.0 2023-06-02

Additional information on 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Research Brief on 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline (CAS: 1330751-32-0): Recent Advances and Applications

The compound 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline (CAS: 1330751-32-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. Recent studies have highlighted its potential in the synthesis of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic routes, and biological activities.

One of the most notable advancements in the study of 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated the efficacy of derivatives of this compound in inhibiting specific kinase pathways associated with tumor growth. A 2023 study published in the Journal of Medicinal Chemistry reported the successful development of a series of quinoline-based inhibitors using 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline as a starting material, showcasing its potential in personalized cancer treatments.

In addition to its applications in oncology, 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that halogenated tetrahydroquinoline derivatives exhibit potent activity against drug-resistant bacterial strains. The presence of both bromo and chloro substituents in the compound enhances its ability to disrupt bacterial cell membranes, making it a promising candidate for the development of new antibiotics.

The synthetic methodologies for 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline have also seen significant improvements. A novel catalytic approach using palladium-based catalysts was reported in Organic Letters (2023), which offers higher yields and reduced reaction times compared to traditional methods. This advancement is particularly relevant for large-scale production, addressing one of the key challenges in the commercialization of quinoline-based pharmaceuticals.

Despite these promising developments, challenges remain in the optimization of the compound's pharmacokinetic properties. Recent pharmacokinetic studies have indicated that further structural modifications may be necessary to improve bioavailability and reduce off-target effects. Researchers are currently exploring the incorporation of additional functional groups to enhance the compound's therapeutic index, as highlighted in a 2024 review in Chemical Reviews.

In conclusion, 3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline (CAS: 1330751-32-0) continues to be a valuable scaffold in medicinal chemistry, with recent research underscoring its potential in diverse therapeutic areas. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for the development of next-generation pharmaceuticals.

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